Alepride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66564-15-6 |
|---|---|
Molecular Formula |
C22H30ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H30ClN3O2/c1-2-12-28-21-14-20(24)19(23)13-18(21)22(27)25-17-8-10-26(11-9-17)15-16-6-4-3-5-7-16/h2-4,13-14,16-17H,1,5-12,15,24H2,(H,25,27) |
InChI Key |
WJDKTEVHFQAXFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)Cl)N |
Origin of Product |
United States |
Mechanistic Dissection of Alepride S Pharmacological Actions at Molecular and Cellular Levels
Elucidation of Primary Molecular Targets and Ligand Interactions
The primary molecular targets of pharmacological compounds are typically proteins such as receptors, enzymes, and ion channels, which play crucial roles in cellular function and communication. The interaction of a drug (ligand) with these targets can modulate their activity, leading to a cascade of intracellular events.
Receptor binding kinetics describe the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor. excelleratebio.com These rates, along with the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, are critical parameters in determining a drug's pharmacological profile, including its potency and duration of action. excelleratebio.comibmc.msk.ru Selectivity refers to the degree to which a drug acts on a specific target relative to others. msdmanuals.com
Radioligand binding assays are a widely used technique to characterize the interaction of compounds with their targets, including GPCRs and ion channels. sygnaturediscovery.comnih.govoncodesign-services.com These assays involve using a ligand labeled with a radioactive isotope to measure binding to receptors in tissue sections, cultured cells, or homogenates. nih.govoncodesign-services.comperceptive.com
Types of radioligand binding assays include:
Saturation binding assays: Used to determine the receptor density (Bmax) and the affinity (Kd) of the radioligand for the receptor. nih.govperceptive.comgiffordbioscience.com
Competition binding assays: Used to determine the affinity (Ki) and selectivity of unlabeled compounds by measuring their ability to compete with a fixed concentration of radioligand for receptor binding. nih.govperceptive.comgiffordbioscience.com
Kinetic assays: Used to measure the rates of association (kon) and dissociation (koff) of a radiolabeled ligand from a receptor. nih.govperceptive.comgiffordbioscience.com
These assays provide quantitative data on binding affinity, kinetics, and receptor density, which are essential for understanding drug-target interactions. sygnaturediscovery.comoncodesign-services.com The kinetics of ligand binding can significantly contribute to drug effectiveness and selectivity. excelleratebio.comibmc.msk.ru For instance, a slow dissociation rate (low koff) can lead to prolonged receptor occupancy and extended duration of action. excelleratebio.com
While the specific results of radioligand binding assays for Alepride are not detailed in the provided information, these methods would be standard for characterizing its interaction with its primary molecular targets, likely including GPCRs given its description as a sulpiride (B1682569) derivative (sulpiride is known to interact with dopamine (B1211576) receptors, which are GPCRs).
Enzymes are biological catalysts that facilitate biochemical reactions. Drugs can modulate enzyme activity through activation or inhibition. Enzyme kinetics studies are used to understand the nature of these interactions, including parameters such as Michaelis-Menten kinetics (Km and Vmax) and inhibition constants (Ki). Enzyme modulation can impact various cellular processes and signaling pathways. For example, protein kinases and phosphatases, which are often regulated by second messengers, play crucial roles in modulating the phosphorylation state of intracellular proteins, thereby altering their function. nih.govauctoresonline.org
Activation-by-inhibition is a phenomenon observed in some enzymes, particularly those with exosites, where active site-bound inhibitors can paradoxically lead to enzyme activation at low substrate concentrations. nih.gov This highlights the complexity of enzyme-inhibitor interactions.
Specific studies detailing this compound's modulation of enzyme activity are not present in the search results. However, if this compound were found to interact with enzymes, studies involving enzyme assays would be necessary to characterize the type of modulation (activation or inhibition), potency, and kinetic parameters of this interaction.
Ion channels are pore-forming proteins that control the passage of ions across cell membranes, thereby regulating membrane potential and cellular excitability. wikipedia.orgtaylorfrancis.com Ion channel gating refers to the transition of these channels between open (conducting) and closed (non-conducting) states in response to various stimuli, such as changes in transmembrane voltage (voltage-gated channels), binding of ligands (ligand-gated channels), or mechanical forces (mechanically-gated channels). wikipedia.orgnih.govkenhub.com
Electrophysiological techniques, such as patch-clamp recording, are used to directly measure ion flow through channels and characterize their gating properties and electrical responses. nih.govfz-juelich.de These studies can provide information on channel kinetics (rates of opening and closing), ion selectivity, and the effects of pharmacological agents on channel function. wikipedia.orgfz-juelich.de
Enzyme Modulation, Activation, and Inhibition Studies
Functional Omics and Systems Biology in this compound Research
Functional omics disciplines, including transcriptomics, proteomics, metabolomics, and epigenomics, coupled with systems biology approaches, provide a holistic view of how biological systems respond to perturbations, such as the introduction of a chemical compound like this compound. These methodologies can reveal widespread changes in gene expression, protein profiles, metabolic activities, and epigenetic landscapes, offering insights into the downstream effects of this compound's primary pharmacological targets. While this compound is listed in various pharmaceutical contexts who.intozmosi.comscribd.comgoogle.comgoogleapis.comgoogle.comgoogle.comgoogle.comgoogleapis.com, detailed functional omics and systems biology studies specifically on this compound are not extensively documented in the readily available literature from the conducted search.
Transcriptomic Alterations Induced by this compound Exposure (e.g., Gene Expression Profiling)
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Gene expression profiling, a key transcriptomic technique, measures the activity of thousands of genes simultaneously. Analyzing transcriptomic alterations induced by this compound exposure would typically involve comparing gene expression patterns in cells or tissues treated with this compound versus untreated controls. Such studies could identify specific genes or pathways whose expression is significantly up- or down-regulated in response to the compound. However, the conducted search did not yield specific research findings detailing transcriptomic alterations induced by this compound exposure.
Proteomic Signatures and Protein Interaction Network Analysis
Proteomics is the large-scale study of proteins. Investigating proteomic signatures involves identifying and quantifying the proteins present in a biological sample under different conditions, such as after this compound treatment. Protein interaction network analysis further explores how these proteins interact with each other, providing insights into the cellular pathways and complexes affected by the compound. While proteomics and protein interaction studies are crucial for understanding drug mechanisms, specific data on proteomic signatures or protein interaction networks modulated by this compound were not found in the conducted search.
Metabolomic Profiling of Endogenous Pathways and Perturbations
Metabolomics is the study of small molecules, known as metabolites, within cells, biofluids, or tissues. Metabolomic profiling can reveal changes in endogenous metabolic pathways in response to a chemical compound. By comparing the metabolomic profiles of samples exposed to this compound with control samples, researchers could identify specific metabolites or metabolic pathways that are perturbed. Although metabolomics is a valuable tool in pharmacology, the conducted search did not provide specific metabolomic profiling data related to this compound.
Preclinical Pharmacokinetic and Biotransformation Research of Alepride in Model Organisms
Absorption and Distribution Dynamics in Animal Models
Absorption and distribution studies in animal models aim to characterize how Alepride enters the systemic circulation and subsequently spreads throughout the body. These dynamics are fundamental to determining the concentration of the drug at its target site and understanding the potential for off-target effects. ijrpc.comwuxiapptec.comvin.comeuropa.eu
Bioavailability and Systemic Exposure Studies in Animal Species
Bioavailability refers to the rate and extent to which an active substance is absorbed from its administration site and becomes available in the systemic circulation. researchgate.neteuropa.euvichsec.org Systemic exposure is typically quantified using parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax). vichsec.orgfda.gov Studies in various animal species are conducted to assess oral bioavailability by comparing systemic exposure after oral administration to that following intravenous administration, which is considered 100% bioavailable. researchgate.neteuropa.eu
While specific data on this compound's bioavailability and systemic exposure in various animal species were not found in the provided search results, general principles of such studies involve administering the drug via different routes and collecting blood or plasma samples at predetermined time points to generate concentration-time profiles. researchgate.neteuropa.eu Analysis of these profiles allows for the calculation of pharmacokinetic parameters like AUC, Cmax, time to reach maximum concentration (Tmax), and half-life (t1/2), providing a comprehensive picture of the drug's systemic exposure in each species. europa.euvichsec.orgnih.govnih.gov
Tissue Distribution and Accumulation Profiles
Tissue distribution studies investigate how a drug is distributed from the systemic circulation into various tissues and organs. This is important for understanding where the drug goes in the body, its potential sites of action, and potential sites of accumulation that could lead to toxicity. wuxiapptec.comvin.comeuropa.eu
Information regarding the specific tissue distribution and accumulation profiles of this compound was not available in the provided search results. However, general methodologies for such studies involve administering the drug to animals and then collecting tissue samples from various organs (e.g., liver, kidney, brain, fat) at different time points post-administration. wuxiapptec.comnih.gov The concentration of the drug in these tissues is then measured to determine the distribution pattern and assess any potential for accumulation. wuxiapptec.comnih.gov Factors influencing tissue distribution include blood flow, plasma protein binding, tissue binding, and the physicochemical properties of the drug. vin.comnih.gov
Blood-Brain Barrier and Other Biological Barrier Penetration Research
Penetration of biological barriers, particularly the blood-brain barrier (BBB), is a critical aspect of drug distribution, especially for compounds intended to act on the central nervous system (CNS). nih.govmdpi.comscielo.brdovepress.com The BBB is a highly selective barrier that protects the brain from potentially harmful substances in the blood. nih.govmdpi.combiorxiv.org
Specific data on this compound's ability to penetrate the blood-brain barrier or other biological barriers were not found in the provided search results. Research in this area typically involves both in vitro models and in vivo animal studies. mdpi.combiorxiv.org In animal models, BBB penetration can be assessed by measuring the concentration of the drug in brain tissue compared to plasma or blood at various time points after administration. scielo.brdovepress.com A common metric is the brain-to-blood partition coefficient (logBB). scielo.br Studies might also utilize techniques like microdialysis to measure drug concentrations in the interstitial fluid of the brain.
Metabolic Fate and Biotransformation Pathways in Animal Systems
Biotransformation, also known as metabolism, is the process by which the body chemically alters a drug. This typically occurs through enzymatic reactions, primarily in the liver, but also in other tissues like the intestines, lungs, and kidneys. vin.comvetscraft.comnih.gov Metabolism usually converts lipophilic drugs into more polar, water-soluble metabolites that can be more easily excreted from the body. vin.comnih.gov
Identification of Phase I and Phase II Biotransformation Enzymes (e.g., Cytochrome P450 Involvement)
Drug biotransformation generally occurs in two phases: Phase I and Phase II. vetscraft.comnih.gov Phase I reactions often involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, frequently catalyzed by cytochrome P450 (CYP) enzymes. vetscraft.comnih.govmdpi.comdynamed.comnih.gov Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to form more water-soluble conjugates. vin.comvetscraft.comnih.gov
While specific enzymes involved in this compound's biotransformation were not identified in the provided search results, cytochrome P450 enzymes are a superfamily of enzymes that play a central role in the Phase I metabolism of many drugs and xenobiotics. mdpi.comdynamed.comnih.govmedsafe.govt.nz They are predominantly found in the liver and small intestine. dynamed.commedsafe.govt.nz Various CYP isoforms exist, with CYP1, CYP2, and CYP3 families being the most significant in drug metabolism. mdpi.comdynamed.com In vitro studies using liver microsomes or hepatocytes from different animal species are commonly employed to identify the specific enzymes involved in a drug's metabolism. fda.goviqvia.com
Characterization and Quantification of this compound Metabolites
Characterization and quantification of metabolites are essential steps in understanding a drug's biotransformation. This involves identifying the chemical structures of the metabolites formed and measuring their concentrations in biological samples. iqvia.comnih.govcreative-proteomics.com Metabolites can be active, inactive, or even toxic. nih.gov
The searches identified this compound as a chemical compound archive.orgscribd.comgoogle.comgoogle.comtheswissbay.ch and linked it to the antiemetic class theswissbay.ch, but they did not provide specific data, research findings, or studies detailing its renal and biliary clearance pathways, evidence of enterohepatic recirculation phenomena, or the application of PBPK modeling in preclinical species as requested by the outline sections 3.3, 3.3.1, 3.3.2, and 3.4.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements (including data tables and detailed research findings) based on the information obtained from the searches.
Pharmacological Investigations of Alepride in in Vitro and in Vivo Animal Systems
Neuropharmacological Effects and Central Nervous System Research
Preclinical studies in animal models are crucial for understanding the neuropharmacological effects of compounds like Alepride. These models allow for the investigation of a compound's impact on the central nervous system, including its interactions with neurotransmitter systems, effects on neuronal activity, and influence on behavior. nih.govnih.gov
Modulation of Neurotransmitter Release, Synthesis, and Reuptake
Neurotransmitter systems play a fundamental role in brain function, and their modulation can significantly impact physiological and behavioral outcomes. Neurotransmitter release typically occurs via exocytosis of vesicles from the presynaptic terminal upon the arrival of an action potential and subsequent calcium influx. msdmanuals.comsaskoer.ca Neurotransmitter synthesis primarily takes place in the presynaptic terminals for small-molecule neurotransmitters, utilizing enzymes transported from the cell body and precursors taken up into the terminal. msdmanuals.comnih.gov Reuptake is a primary mechanism for terminating the action of many neurotransmitters in the synaptic cleft, involving transporter proteins on the presynaptic membrane or glial cells. msdmanuals.comtmc.eduwikipedia.org
While the provided search results mention neurotransmitter modulation, synthesis, and reuptake in a general context and in relation to other compounds like amisulpride (B195569) (another benzamide (B126) derivative) nih.gov, and discuss these processes in animal models msdmanuals.comsaskoer.canih.govtmc.eduwikipedia.org, specific detailed research findings explicitly on this compound's modulation of neurotransmitter release, synthesis, or reuptake in animal systems were not found within the provided snippets. Amisulpride, for instance, shows selective affinity for dopamine (B1211576) D2 and D3 receptors and at low doses preferentially blocks presynaptic dopamine autoreceptors, increasing dopamine release in the rat olfactory tubercle. nih.gov Higher doses of amisulpride lead to postsynaptic dopamine receptor antagonism. nih.gov
Effects on Neuronal Excitability, Synaptic Plasticity, and Network Activity
Neuronal excitability, synaptic plasticity, and network activity are key aspects of neuronal function that underlie processes like learning and memory. nih.govfrontiersin.orgplos.org Synaptic plasticity refers to activity-dependent changes in the strength of connections between neurons. nih.govfrontiersin.orgelifesciences.org Network activity involves the synchronized firing patterns of neurons within interconnected circuits. frontiersin.orgplos.orgelifesciences.org Studies in animal models investigate how compounds can influence these processes. nih.govfrontiersin.orgplos.orgelifesciences.orgnih.gov
The provided search results discuss neuronal excitability, synaptic plasticity (such as long-term potentiation), and network activity in the context of animal studies and neurological conditions. nih.govfrontiersin.orgplos.orgelifesciences.orgnih.gov For example, research in aged mice has explored the relationship between neuronal excitability, synaptic plasticity, and learning. nih.gov Network plasticity, expressed as changes in synaptic currents, has been studied in the hippocampus of mice, showing that gamma oscillations can increase the strength of excitatory synapses. elifesciences.org However, specific detailed research findings explicitly on this compound's effects on neuronal excitability, synaptic plasticity, or network activity in animal systems were not found in the provided snippets.
Behavioral Phenotyping in Animal Models (e.g., specific behavioral paradigms, excluding disease models directly linked to human clinical applications)
Behavioral phenotyping in animal models involves assessing various behaviors to understand the functional consequences of genetic manipulations or pharmacological interventions. nih.govibro.orgpreprints.org These studies can utilize specific behavioral paradigms to evaluate aspects like locomotion, exploration, anxiety-related behaviors, and social interactions. nih.govibro.orgpreprints.orgnih.gov While animal models are also used to study diseases, this section focuses on general behavioral assessments not tied to specific human clinical applications of this compound. nih.govibro.org
Animal models are widely used for behavioral phenotyping to analyze behaviors modified by experimental manipulation. nih.govibro.orgpreprints.org Techniques such as tracking animal movement and analyzing behavioral metrics are employed. preprints.orgnews-medical.net Examples of behavioral tests mentioned in the search results include the open field, elevated plus maze, and contextual fear conditioning, used in studies with compounds affecting neurotransmitter systems. nih.gov However, specific detailed research findings explicitly on this compound's effects in general behavioral phenotyping paradigms in animal models were not found in the provided snippets.
Neuroinflammatory and Neurotrophic Factor Interactions
Neuroinflammation involves complex interactions among glial cells (like microglia and astrocytes), neurons, and immune cells, mediated by signaling molecules such as cytokines and neurotrophic factors. mdpi.comnih.gov Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), play a role in neuronal plasticity and survival. nih.govnih.gov Studies in animal models investigate how compounds can influence neuroinflammatory processes and the expression or activity of neurotrophic factors. nih.govnih.gov
Research in animal models has explored the link between neurotrophic factors, neuroinflammation, and behavioral changes. nih.govnih.gov For instance, studies in rodent models of depression have investigated changes in neurotrophic factors and neuroinflammatory indices in the brain. nih.gov Antidepressant treatment and physical activity have been shown to influence BDNF levels in the hippocampus of rats. nih.gov While the provided search results discuss neuroinflammatory and neurotrophic factor interactions in animal models mdpi.comnih.govnih.gov, specific detailed research findings explicitly on this compound's interactions with neuroinflammatory processes or neurotrophic factors in animal systems were not found in the provided snippets.
Impact on Systemic Physiological Systems (Preclinical Studies)
Preclinical studies in animal models also investigate the impact of compounds on systemic physiological systems beyond the central nervous system, such as the endocrine and hormonal systems. endocrine.orgnih.gov
Endocrine and Hormonal Regulation Studies in Animal Models
The endocrine system, through the action of hormones, regulates numerous physiological processes. Animal models are used to study how compounds can affect hormone synthesis, secretion, metabolism, and signaling, as well as their impact on endocrine organs. endocrine.orgnih.govwuxibiology.comfrontiersin.org Studies may focus on specific endocrine axes, such as the hypothalamic-pituitary-gonadal (HPG) axis, or investigate effects on metabolic hormones. wuxibiology.comfrontiersin.orgnih.gov
Animal models are utilized to study the effects of various factors, including chemical compounds, on endocrine and hormonal regulation. endocrine.orgnih.govwuxibiology.comfrontiersin.org For example, rodent models are employed to study precocious puberty, an endocrine disorder involving abnormal secretion of sex hormones. wuxibiology.com Stressors are known to interfere with the regulation of reproductive hormones and the HPG axis in animal models. frontiersin.org Studies in animal models have also investigated the effects of compounds like exenatide (B527673) on beta cell function and mass, relevant to metabolic regulation. nih.gov However, specific detailed research findings explicitly on this compound's impact on endocrine and hormonal regulation in animal models were not found in the provided snippets.
Subject:
This article focuses on the pharmacological investigations of the chemical compound this compound in in vitro and in vivo animal systems, specifically examining its effects on the cardiovascular, gastrointestinal, immunological, and metabolic systems based on available research.
Therefore, a comprehensive article structured around the provided outline with detailed research findings and data tables for each specific subsection of this compound's effects in these systems cannot be generated based on the information obtained from the searches.
Structure Activity Relationship Sar Studies and Rational Design of Alepride Analogs
Rational Design and Synthesis Strategies for Alepride Analogs
Information specifically outlining rational design and synthesis strategies for developing this compound analogs based on detailed SAR is not present in the provided search results. Rational design approaches utilize insights from SAR and structural information of the target to guide the synthesis of novel compounds with desired properties nih.govmdpi.com.
Computational Chemistry Approaches in this compound Analog Design
Computational chemistry plays a significant role in modern drug discovery, complementing experimental SAR studies and guiding the rational design of new compounds researchgate.netfrontiersin.org. While extensive studies on this compound analog design using computational methods are not detailed, this compound has been included in virtual screening efforts.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the binding affinity nih.gov. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time nih.govfrontiersin.org. In one study, this compound was included in a library of FDA-approved drugs and compounds under clinical investigation that were subjected to molecular docking studies against the SARS-CoV-2 main protease (Mpro) tubitak.gov.trresearchgate.netscienceopen.com. The Glide/SP docking algorithm was used, and this compound showed a Glide/SP docking score of -5.02 kcal/mol tubitak.gov.trresearchgate.netscienceopen.com. This suggests a potential interaction with the Mpro enzyme, although the significance of this score would require further analysis in the context of the study's findings for other compounds. Crucial residues at the catalytic site of Mpro, such as His41, Cys145, and Glu166, were used to define the grid box for docking simulations scienceopen.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of compounds with their biological activities researchgate.netmdpi.comnih.gov. These models can be used to predict the activity of new, unsynthesized compounds. In the context of the virtual screening study involving this compound, a binary QSAR model for antiviral therapeutic activity was used as a pre-filter for a large compound library tubitak.gov.trresearchgate.net. This compound showed a normalized therapeutic activity value of 0.84 based on this model tubitak.gov.trresearchgate.netscienceopen.com. QSAR predictions can be used for pharmacokinetic and pharmacodynamic characterization of small molecules tubitak.gov.trresearchgate.net.
Virtual Screening and Lead Optimization Strategies
Methodological Innovations and Research Techniques in Alepride Studies
In Vitro Assay Development and Optimization
In vitro assays are fundamental tools in Alepride research, allowing for controlled studies of its interactions with specific biological targets and cellular pathways outside a living organism. Developing and optimizing these assays is critical for obtaining reliable and reproducible data. Key considerations in assay development include ensuring the assay is robust, reproducible, and has a sufficient dynamic range. kosheeka.com
Cell-Based Functional Assays for Receptor Activation and Signaling Pathway Assessment
Cell-based functional assays are essential for evaluating the biological activity of compounds like this compound within a living cellular context. These assays measure cellular responses to drug candidates, providing insights into their mechanisms of action. pharmaron.com, peplobio.com, accelevirdx.com, njbio.com They are used to assess various cellular functions, including receptor activation, signal transduction, cell viability, proliferation, and cytotoxicity. pharmaron.com, peplobio.com, oncolines.com, accelevirdx.com, njbio.com Examples of readouts in cell-based assays include changes in membrane potential, ion flux, protein degradation, post-translational modifications, and the levels of second messengers like cAMP. pharmaron.com, oncolines.com Reporter gene assays can be employed to study the effect of compounds on gene transcription, particularly for G protein-coupled receptors (GPCRs) and nuclear hormone receptors. oncolines.com Signal transduction pathways, such as those involving kinases and phosphatases, can be investigated through phosphorylation assays. oncolines.com These assays can be performed in various cell models, including immortalized cell lines, primary cells, and induced pluripotent stem cells (iPSCs). pharmaron.com, nuvisan.com
Advanced Cellular Models (e.g., Organoid and Microphysiological Systems)
Advanced cellular models, such as organoids and microphysiological systems (MPS), represent a significant advancement in in vitro research, offering more physiologically relevant contexts than traditional 2D cell cultures. altex.org, nih.gov, europa.eu, mdpi.com, Organoids are self-organized, three-dimensional structures derived from stem cells that mimic the structure and physiology of human organs. nih.gov, mdpi.com MPS, also known as "organs-on-chips," utilize engineered tissues and microfluidic technology to emulate physiological conditions, including perfusion and mechanical parameters crucial for tissue function. altex.org, nih.gov These models are revolutionizing drug development by providing better predictions of human responses and reducing the reliance on animal testing. altex.org, nih.gov They can incorporate multiple cell types and mimic complex tissue architecture and physiological cell behavior. nih.gov, europa.eu While the search results discuss the general application of these models in drug discovery and for studying various diseases, specific studies detailing the use of organoids or MPS specifically for this compound research were not found. However, the increasing adoption of these advanced models suggests their potential applicability in future this compound investigations to better understand its effects in a more complex, in vivo-like environment. altex.org, nih.gov,
In Vivo Animal Model Selection and Experimental Design
In vivo animal models are indispensable for evaluating the systemic effects of this compound, including its pharmacokinetics, efficacy, and potential interactions within a complex biological system. The selection of appropriate animal models and careful experimental design are critical for obtaining translatable results. nih.gov, mdpi.com, mdpi.com
Rodent and Non-Rodent Model Paradigms for Pharmacological Evaluation
Pharmacological evaluation of drug candidates typically involves studies in both rodent and non-rodent species. wuxiapptec.com, nih.gov, abpi.org.uk Commonly used rodent species include rats and mice, while non-rodent species often include dogs and non-human primates. altasciences.com, wuxiapptec.com, nih.gov, abpi.org.uk The selection of species is based on various factors, including regulatory requirements, ethical considerations, and the scientific rationale for predicting human responses. nih.gov, abpi.org.uk For small molecules, studies in a rodent and a non-rodent species are generally expected. nih.gov Animal models are used to assess pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), and to understand potential drug-drug interactions. nih.gov They also play a crucial role in evaluating the efficacy of a compound in disease models that mimic human conditions. mdpi.com While the search results discuss the general principles of selecting rodent and non-rodent models for pharmacological evaluation in drug development, specific details regarding the particular rodent and non-rodent models used for this compound studies were not available.
Advanced In Vivo Imaging and Physiological Monitoring Techniques
Advanced in vivo imaging and physiological monitoring techniques provide non-invasive or minimally invasive ways to observe and quantify the effects of this compound in living animals in real-time. In vivo imaging modalities, such as magnetic resonance imaging (MRI), computed tomography (CT), ultrasound, positron emission tomography (PET), single-photon emission computed tomography (SPECT), scintigraphy, and optical imaging, can be used to visualize anatomical structures, track the distribution of labeled compounds, and monitor physiological changes. frontiersin.org, nih.gov, nih.gov These techniques can be enhanced with contrast agents or fluorescent proteins to target specific cells or proteins. nih.gov, nih.gov Physiological monitoring techniques can include assessing various parameters such as heart rate, blood pressure, respiratory rate, and other biomarkers that indicate the physiological state of the animal and its response to treatment. While the search results describe the general applications of these advanced techniques in biomedical research and drug development, specific instances of their use in the context of this compound studies were not found. However, these methodologies are valuable for gaining a comprehensive understanding of a compound's in vivo effects and would be relevant for detailed this compound research.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 53206 |
Interactive Data Table Example (Illustrative - No specific this compound data found in search results for this format)
Below is an illustrative example of how a data table might be presented if specific quantitative data on this compound's performance in a particular assay were available in the search results.
| Assay Type | Target | Cell Line | This compound IC50 (µM) |
| Receptor Binding Assay | [Specific Receptor] | [N/A - Membrane Prep] | [Value] |
| Cell-Based Functional Assay | [Specific Pathway] | [Cell Line Name] | [Value] |
Ethical Considerations and Implementation of the 3Rs Principle in Animal Research
Ethical considerations are paramount in any research involving animals, and studies related to compounds like this compound are no exception. The ethical framework for animal research is largely guided by the 3Rs principle: Replacement, Reduction, and Refinement. researchgate.netnih.govbps.ac.uknc3rs.org.uk This principle, first defined by Russell and Burch in 1959, provides a framework for conducting more humane animal research and is embedded in national and international legislation and regulations. nc3rs.org.ukscielo.org.mx
Replacement involves methods that avoid or replace the use of animals in research. bps.ac.uknc3rs.org.uk This includes the development and use of alternative models and tools. bps.ac.uk
Reduction aims to minimize the number of animals used in experiments while still achieving robust and reproducible results. bps.ac.uknc3rs.org.uk This can be achieved through appropriate experimental design and analysis, as well as maximizing the data gathered from each animal. bps.ac.uknc3rs.org.uk
Refinement focuses on minimizing pain, suffering, distress, or lasting harm that research animals might experience. bps.ac.uknc3rs.org.uk This includes integrating the latest animal welfare techniques into experimentation and improving understanding of how welfare impacts scientific outcomes. bps.ac.uknc3rs.org.uk
Institutional Animal Care and Use Committees (IACUCs) play a primary role in evaluating experimental protocols to ensure they fulfill the 3Rs principle and promote animal welfare. scielo.org.mx Researchers are required to justify the use of animals, ensure the scientific purpose is of sufficient potential significance, and select the most appropriate species for the study. nih.gov Proper training in experimental methods and animal care is also essential. nih.gov
Advanced Analytical Chemistry Techniques for this compound and Metabolite Quantification
Precise identification and quantification of this compound and its potential metabolites in various matrices are fundamental aspects of research. Advanced analytical chemistry techniques, particularly those involving chromatography coupled with mass spectrometry, as well as spectroscopic and crystallographic methods, are indispensable for this purpose.
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Methodologies
Chromatographic-mass spectrometric techniques are widely used for the separation, identification, and quantification of chemical compounds in complex mixtures. news-medical.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful techniques that combine the separation capabilities of liquid chromatography with the detection and quantification abilities of mass spectrometry. news-medical.netresearchgate.net LC-MS is highly effective for the analysis of pharmaceutical compounds and their metabolites in complex biological matrices such as blood, plasma, urine, and tissue samples. researchgate.net LC-MS/MS offers enhanced specificity and sensitivity, making it a gold standard for targeted measurement of biomolecules. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hybrid technique. news-medical.net GC separates volatile and semi-volatile components of a mixture, and the mass spectrometer then characterizes the separated components for both qualitative and quantitative analysis. news-medical.net GC-MS is a standard tool in various applications, including the detection and quantification of drugs and their metabolites in biological specimens. researchgate.net Tandem GC-MS/MS can provide higher accuracy and is used in clinical science. nih.gov
These hyphenated techniques enable reliable determination of analyte concentrations in complex samples. nih.gov The integration of chromatography with mass spectrometry has significantly advanced the field by combining high separation efficiency with sensitive detection. researchgate.net
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial techniques for determining the molecular structure of compounds like this compound.
NMR spectroscopy provides detailed information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement. numberanalytics.comresearchgate.net It is a powerful tool for the elucidation and identification of molecular structures and can be used to analyze complex mixtures. numberanalytics.comresearchgate.net Two-dimensional (2D) NMR experiments, combined with advanced instrumentation, allow for the elucidation of structures even with small sample amounts. researchgate.net
X-ray crystallography is used to determine the three-dimensional structure of molecules at atomic resolution, providing a comprehensive understanding of molecular structure and function. numberanalytics.comnih.gov This technique requires the compound to form a crystal. nih.gov
While each technique has unique strengths, their combination can offer powerful insights into the structures of complex molecules. nih.gov NMR spectroscopy can be valuable in obtaining the high-quality crystals necessary for X-ray crystallography. nih.gov
Bioinformatic and Statistical Methodologies for Data Analysis
Data Integration and Network Analysis (e.g., Multi-omics Data Analysis)
Data integration and network analysis are becoming increasingly important, particularly in the context of multi-omics data. nih.govnih.gov
Multi-omics data analysis involves integrating datasets from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. diphyx.comnih.govnih.govdatalab.com.ng This integrated approach provides a more holistic understanding of biological systems and can help unravel underlying mechanisms at multiple molecular levels. nih.gov
Network analysis leverages graphs and network structures to represent omics data and their relationships. arxiv.org By modeling data as a network, researchers can capture topological structures and interactions, infer functional modules, identify key features, and reveal biological pathways. arxiv.org Network-based integration methods can prioritize important genes or other molecular entities related to a particular condition or the effects of a compound. nih.gov Challenges in multi-omics network-based analysis include data harmonization and ensuring reproducibility. frontiersin.org
Machine Learning and Artificial Intelligence Applications in Drug Discovery
AI and ML can analyze large quantities of data, including omics, phenotypic, and expression data, to identify biological mechanisms and potential drug targets. accscience.com
ML algorithms have been extensively engaged in computer-facilitated drug discovery processes. mdpi.com Deep learning methods, a subfield of ML, can automatically extract features from input data and capture non-linear relationships. mdpi.com
Applications of AI and ML in drug discovery include predicting protein structures, identifying and optimizing lead compounds, and predicting properties like absorption, distribution, metabolism, and excretion (ADME). mdpi.comaccscience.comnih.gov These technologies have the potential to streamline the traditional trial-and-error approach and improve the efficiency and accuracy of the drug discovery process. roche.commednexus.org
Theoretical and Systems Level Perspectives on Alepride Pharmacodynamics
Receptor Theory and Ligand-Binding Models (e.g., Operational Model of Agonism, Allosterism)
Receptor theory provides a fundamental framework for understanding how drugs interact with biological targets to elicit a response. This theory posits that drug action is initiated by binding to specific receptors, forming a drug-receptor complex that subsequently triggers a cascade of events leading to an observed effect. Key concepts within receptor theory include affinity, efficacy, and the quantitative relationship between drug concentration and response, often described by dose-response curves. The interaction between a drug and a receptor can be modeled mathematically, frequently following the Law of Mass Action.
Ligand-binding models, such as the occupancy model and the two-state model, describe the binding of a ligand (drug) to a receptor and the resulting receptor activation. The occupancy model, an early concept, suggests that the magnitude of the response is directly proportional to the number of receptors occupied by the drug. The dissociation constant (KD) is a key parameter in these models, representing the concentration of drug at which 50% of receptors are occupied and indicating the drug's affinity for the receptor; a lower KD signifies higher affinity.
More advanced models, like the Operational Model of Agonism, move beyond simple occupancy to provide a more nuanced description of the relationship between receptor binding and functional response. This model introduces the concept of efficacy as a parameter that is independent of affinity and receptor concentration, reflecting the ability of a drug to activate a receptor and elicit a maximal response once bound. The operational model is particularly useful for quantifying agonist efficacy in a system-independent manner and can account for non-hyperbolic dose-response curves.
Allosterism describes the phenomenon where a ligand binds to a site on a receptor distinct from the orthosteric site (where the endogenous agonist binds) and, by inducing a conformational change, alters the receptor's affinity for the orthosteric ligand or its efficacy. Allosteric modulators can be positive, increasing the effect of the orthosteric ligand, or negative, decreasing its effect. The interaction between an allosteric modulator and an orthosteric agonist can lead to the formation of a ternary complex.
Systems Pharmacology and Network-Based Approaches to Drug Action
Systems pharmacology is an interdisciplinary field that seeks to understand drug action within the context of complex biological systems. Unlike traditional reductionist approaches that focus on a single drug interacting with a single target, systems pharmacology considers the intricate network of interactions between a drug, multiple targets, and downstream biological pathways. This perspective acknowledges that most drugs exhibit polypharmacology, interacting with multiple targets simultaneously, which contributes to both therapeutic effects and potential side effects.
Network-based approaches are integral to systems pharmacology, representing biological systems and drug actions as networks. These networks can include protein-protein interaction networks, gene regulatory networks, or metabolic networks. By analyzing how a drug perturbs these networks, researchers can gain insights into its mechanism of action, identify off-targets, predict efficacy, and understand potential adverse effects. Network pharmacology, a related approach, specifically focuses on visualizing and analyzing the complex relationships between drug components, targets, and diseases. This can involve integrating data from various sources, such as databases of traditional medicines, proteins, genes, and pathways, to construct drug-target-disease networks.
While the principles of systems pharmacology and network-based approaches are valuable for understanding the complex actions of pharmaceutical compounds, specific research applying these methodologies to Alepride was not identified in the conducted searches. Studies on other compounds have utilized network pharmacology to explore therapeutic mechanisms and identify potential targets. Applying a systems pharmacology approach to this compound would involve mapping its interactions with a wide range of potential targets and analyzing how these interactions collectively influence relevant biological pathways and networks. This would require extensive experimental data on this compound's binding profile and functional effects across different cellular and molecular components, followed by computational modeling and network analysis.
Pharmacogenomic and Pharmacoproteomic Interpretations (within Animal Models)
Pharmacogenomics and pharmacoproteomics investigate how genetic variations and protein expression profiles, respectively, influence drug response. These fields aim to identify biomarkers that can predict an individual's response to a drug, paving the way for personalized medicine. Animal models play a crucial role in pharmacogenomic and pharmacoproteomic studies, allowing researchers to investigate the impact of genetic and proteomic variations on drug pharmacodynamics in a controlled in vivo setting.
In pharmacogenomics, studies in animal models can involve using genetically diverse animal strains or genetically modified animals to assess how variations in specific genes or genomic regions affect a drug's efficacy or the likelihood of adverse effects. By correlating genetic profiles with observed pharmacodynamic responses, researchers can identify genetic variants that influence drug sensitivity or resistance.
Pharmacoproteomics in animal models focuses on analyzing changes in protein expression levels and post-translational modifications in response to drug administration. This can provide insights into the molecular pathways affected by the drug and how protein variations or altered expression contribute to differential drug responses. Techniques such as mass spectrometry and protein arrays are used to quantify and identify proteins in tissues or biological fluids from treated animals.
Animal models commonly used in pharmacodynamic and toxicological analyses include rodents (such as mice and rats), rabbits, and non-human primates. The selection of an appropriate animal model depends on factors such as the similarities in pharmacodynamics, pharmacokinetics, and pathophysiology between the animal species and humans.
While animal models are widely used in pharmacological research, including studies on pharmacogenomics and pharmacoproteomics, specific research investigating the pharmacogenomics or pharmacoproteomics of this compound in animal models was not found in the conducted searches. Some search results mentioned animal studies involving this compound in other contexts, such as reproductive safety in rats, but did not provide data on how genetic or protein variations influenced its pharmacodynamic effects. Applying pharmacogenomic and pharmacoproteomic approaches to this compound in animal models would involve comprehensive studies utilizing diverse animal populations or genetically modified lines, coupled with advanced genomic and proteomic profiling techniques, to identify associations between genetic/protein variations and this compound's effects.
Future Directions and Emerging Research Opportunities for Alepride
Exploration of Unconventional Mechanisms of Action
Research in this area would focus on identifying mechanisms of action for Alepride that are currently not well-understood or are entirely novel. This could involve investigating its effects on less-studied biological pathways, interactions with unconventional targets, or modulation of complex physiological processes not traditionally associated with its known activities. Understanding such unconventional mechanisms could reveal potential for treating conditions where current therapies are limited. The exploration of unconventional mechanisms of action is a broader trend in pharmacological research, driven by the need for new therapeutic strategies and a deeper understanding of drug behavior truemeds.innih.gov.
Identification and Validation of Novel Therapeutic Targets for this compound-Like Compounds
This subsection would detail efforts to pinpoint new molecular targets that this compound or structurally similar compounds could interact with. This involves leveraging advanced screening techniques, 'omics' data (such as genomics and proteomics), and bioinformatics to predict and then experimentally validate these novel targets. Identifying new targets could pave the way for repurposing this compound or designing novel compounds with enhanced specificity and efficacy for previously untreatable or poorly managed conditions. The identification of novel therapeutic targets is a key area in pharmacological research, aiming to improve treatment outcomes and develop more precise interventions.
Development of Advanced Predictive Preclinical Models with Enhanced Translational Relevance
Future research should focus on creating and utilizing more sophisticated preclinical models to better predict this compound's efficacy and behavior in humans. This includes moving beyond traditional in vitro and in vivo models to incorporate advanced cellular models, organ-on-a-chip technology, and complex co-culture systems that more closely mimic human physiology and disease states. Such models could provide more accurate insights into this compound's potential therapeutic effects and identify potential challenges earlier in the research pipeline, improving the efficiency of drug development. Advanced preclinical models are crucial for evaluating drug-induced effects and improving the prediction of clinical outcomes.
Applications in Drug Repurposing and Combination Pharmacological Strategies (Preclinical Research)
This area of research would explore the potential of repurposing this compound for new indications, either as a standalone therapy or in combination with other drugs. Preclinical studies would investigate the synergistic or additive effects of this compound when combined with other compounds, potentially leading to more effective treatments, reduced dosages of individual drugs, or overcoming drug resistance. This involves screening this compound against various disease models and evaluating its interactions with existing therapeutic agents. Drug repurposing strategies, particularly in novel combinations, offer a promising avenue for identifying new uses for existing drugs.
Integration of Advanced Computational and Artificial Intelligence Methodologies in this compound Research
Future research on this compound can significantly benefit from the application of advanced computational and artificial intelligence (AI) techniques. This includes using AI for analyzing large datasets to identify potential new targets or mechanisms of action, predicting drug-target interactions, designing novel this compound analogs with improved properties, and optimizing preclinical study designs. Computational modeling can also help simulate complex biological systems and predict this compound's behavior within them, accelerating the research process and reducing the need for extensive experimental work. AI and computational methods are increasingly integrated into drug discovery and repurposing efforts.
Q & A
Q. What are the standard protocols for synthesizing and characterizing Alepride in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. For characterization:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity. Compare peaks with predicted chemical shifts.
- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS).
- Elemental Analysis : Ensure purity by matching experimental and theoretical C/H/N ratios.
- Chromatography : Employ HPLC or GC to assess purity (>95% required for publication) .
- Best Practice : Always include detailed experimental conditions (solvents, catalysts, temperatures) to ensure reproducibility .
Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological activity?
- Methodological Answer :
- Step 1 : Establish a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC/IC values.
- Step 2 : Use positive and negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
- Step 3 : Replicate experiments ≥3 times to assess variability.
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to model dose-response curves. Report confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported binding affinities across different studies?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., buffer pH, temperature, receptor isoforms) that may influence binding kinetics.
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding variables .
- Experimental Validation : Replicate conflicting studies under standardized conditions to isolate variables. Example workflow:
| Variable Tested | Impact on Binding Affinity (Kd) | Source |
|---|---|---|
| pH 7.4 vs. 7.0 | ±15% variation | |
| Membrane vs. soluble receptor | 2-fold difference |
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer :
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis, oxidation).
- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or use lyophilization to enhance shelf life.
- Analytical Validation : Monitor stability via UPLC-MS at fixed intervals. Report degradation products and their bioactivity .
Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes to target vs. off-target receptors. Prioritize analogs with >5 kcal/mol energy differences.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.
- Validation : Synthesize top candidates and test selectivity in vitro (e.g., panel assays against GPCR family members) .
Data Analysis & Reporting
Q. What frameworks are recommended for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate bioavailability, metabolism, and tissue distribution data to predict in vivo outcomes from in vitro IC.
- Species-Specific Factors : Adjust for differences in metabolic enzymes (e.g., CYP450 isoforms) between humans and animal models.
- Reporting Standards : Use the ARRIVE guidelines for preclinical studies to ensure transparency .
Q. How should researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during synthesis to detect deviations.
- Quality Control (QC) Protocols : Define acceptance criteria (e.g., purity, yield) and reject batches outside ±5% of specifications.
- Documentation : Maintain detailed batch records, including raw material sources and reaction kinetics .
Ethical & Reproducibility Considerations
Q. What are the best practices for sharing this compound-related data to ensure reproducibility?
- Methodological Answer :
- Data Deposition : Upload raw NMR spectra, chromatograms, and crystallographic data to repositories like Zenodo or ChemRxiv.
- Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) in GitHub repositories.
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
Q. How can peer reviewers critically assess the validity of this compound studies?
- Methodological Answer :
- Checklist Approach : Verify compliance with journal guidelines (e.g., Beilstein JOC standards for experimental details ).
- Reproducibility Audit : Confirm that methods are sufficiently detailed to replicate key experiments.
- Conflict of Interest (COI) Screening : Scrutinize funding sources and author affiliations for biases .
Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
